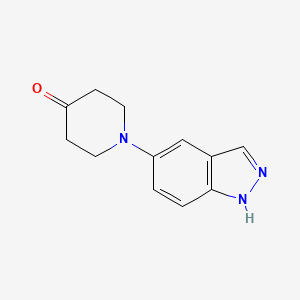

1-(1H-Indazol-5-YL)piperidin-4-one

Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry Research

Nitrogen-containing heterocycles are fundamental building blocks in the field of medicinal chemistry, forming the core of a vast number of therapeutic agents. wisdomlib.orgopenmedicinalchemistryjournal.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are prevalent in nature, found in essential biomolecules like vitamins, hormones, and alkaloids. openmedicinalchemistryjournal.commdpi.comrsc.org An analysis of FDA-approved pharmaceuticals reveals that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle, highlighting their structural importance in drug design. openmedicinalchemistryjournal.comrsc.org

The prevalence of these structures in biologically active compounds can be attributed to several key factors. The presence of the nitrogen heteroatom often imparts favorable physicochemical properties, such as improved aqueous solubility and the ability to form hydrogen bonds. mdpi.comrsc.org These interactions are crucial for the binding of a drug molecule to its biological target, such as a protein or nucleic acid. mdpi.com The structural diversity and stability of these rings allow for extensive chemical modification, enabling chemists to fine-tune the pharmacological properties of a molecule to enhance its efficacy and selectivity. openmedicinalchemistryjournal.commdpi.com Consequently, nitrogen heterocycles are integral to the development of drugs across a wide range of therapeutic areas, including anti-cancer, anti-inflammatory, antibacterial, and antiviral agents. mdpi.comnih.gov

Overview of the Indazole Moiety as a Privileged Scaffold

The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netresearchgate.net This designation is given to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus appearing in a wide variety of biologically active compounds. The unique chemical properties and tautomeric forms of indazole make it a versatile building block in drug discovery. researchgate.net

Indazole-containing derivatives have demonstrated a broad spectrum of biological activities. nih.govresearchgate.net Research has extensively documented their potential as:

Anti-inflammatory agents nih.govresearchgate.net

Antitumor agents nih.govresearchgate.net

Antibacterial agents nih.govresearchgate.net

Antifungal agents nih.govresearchgate.net

Anti-HIV agents nih.govresearchgate.net

Antiarrhythmic agents nih.govresearchgate.net

The therapeutic importance of this scaffold is underscored by its presence in numerous commercially available drugs and compounds currently in clinical investigation. nih.govresearchgate.net The ability of the indazole nucleus to serve as a versatile template for generating diverse molecular libraries has made it a focal point for pharmacologists and medicinal chemists seeking novel therapeutic agents. nih.govresearchgate.net

Role of the Piperidin-4-one Moiety in Biologically Active Compounds

The piperidin-4-one ring is a six-membered nitrogen-containing heterocycle that serves as a crucial pharmacophore and a versatile intermediate in the synthesis of complex pharmaceutical agents. nih.govwikipedia.org Its structure is a derivative of piperidine (B6355638) and is utilized as a precursor in the manufacture of various chemicals and drugs. wikipedia.org

The piperidin-4-one nucleus is a key component in compounds exhibiting a wide array of pharmacological activities. nih.govbiomedpharmajournal.org The structure can be readily modified at various positions, allowing for the optimization of biological activity and receptor interaction. nih.gov Derivatives of piperidin-4-one have been reported to possess significant biological properties, making them important in medicinal chemistry. nih.gov

| Biological Activity | Reference |

|---|---|

| Anticancer | nih.gov |

| Anti-HIV | nih.gov |

| Antimicrobial (Antibacterial and Antifungal) | biomedpharmajournal.org |

| Antitubercular | nih.gov |

| Anticonvulsant | nih.gov |

| Anti-inflammatory | nih.gov |

| Antimalarial | nih.gov |

The synthetic accessibility of piperidin-4-ones, often through methods like the Mannich reaction, further enhances their utility as building blocks for creating structurally diverse molecules with potential therapeutic applications. nih.govbiomedpharmajournal.org

Conceptual Framework for Investigating 1-(1H-Indazol-5-YL)piperidin-4-one as a Core Structure for Elucidating Biological Activity

The conceptual framework for investigating this compound as a core structure is based on the principle of molecular hybridization. This strategy involves combining two or more pharmacophores with known biological activities to create a new hybrid molecule with potentially enhanced or novel therapeutic properties.

In this specific scaffold, the privileged indazole moiety is linked to the versatile piperidin-4-one nucleus. The rationale is that the resulting compound may exhibit a unique biological profile that leverages the properties of both parent structures. The indazole ring provides a well-established anchor for interacting with various biological targets, while the piperidin-4-one ring offers a flexible site for further chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Research into related structures supports this approach. For instance, the synthesis of various 1,4-disubstituted piperidine derivatives has yielded compounds with potent antimalarial activity. nih.gov Similarly, derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one have been synthesized and evaluated as potential selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov The successful development of compounds like (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide as a potent CGRP antagonist for migraine treatment further demonstrates the potential of combining indazole and piperidine-like cores. nih.gov

By systematically synthesizing and screening derivatives of this compound, researchers can explore a wide chemical space to identify novel compounds with significant therapeutic potential across various disease areas, building upon the established biological importance of its constituent heterocycles.

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-indazol-5-yl)piperidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c16-11-3-5-15(6-4-11)10-1-2-12-9(7-10)8-13-14-12/h1-2,7-8H,3-6H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOPDAVBCGRZQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=CC3=C(C=C2)NN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50702603 | |

| Record name | 1-(1H-Indazol-5-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

938458-75-4 | |

| Record name | 1-(1H-Indazol-5-yl)-4-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=938458-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1H-Indazol-5-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50702603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 1h Indazol 5 Yl Piperidin 4 One

Precursor Synthesis and Derivatization Approaches for the Indazole Core

The indazole ring is a bicyclic heteroaromatic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring. chemicalbook.comnih.gov Its synthesis and functionalization are critical steps in accessing the target compound.

Formation of 1H-Indazole Ring Systems

The construction of the 1H-indazole skeleton can be achieved through various cyclization strategies, often starting from appropriately substituted benzene derivatives. researchgate.net These methods typically involve the formation of the crucial N-N bond of the pyrazole ring in the final steps. researchgate.net

Common synthetic routes include:

Jacobsen Indazole Synthesis : This classic method involves the diazotization of o-toluidine followed by an intramolecular cyclization. chemicalbook.com

Reductive Cyclization of o-Nitrobenzyl Compounds : Derivatives such as 2-nitrobenzaldehydes or ketones can undergo reductive cyclization in the presence of reagents like triethyl phosphite to form the indazole ring. thieme-connect.de

Cyclization of Arylhydrazones : Arylhydrazones derived from o-haloaryl ketones or aldehydes can undergo intramolecular cyclization, often mediated by copper or palladium catalysts in an Ullmann-type reaction, to yield 1H-indazoles. nih.govnih.govthieme-connect.com A modification of this approach uses [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant for a metal-free C-H amination. nih.gov

[3+2] Annulation Reactions : Functionalized 1H-indazoles can be prepared through [3+2] annulation, for instance, by reacting arynes with hydrazones or other diazo compounds. chemicalbook.comorganic-chemistry.org

| Synthetic Method | Starting Materials | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Jacobsen Synthesis | o-Toluidine | NaNO2, Acetic Acid | chemicalbook.com |

| Reductive Cyclization | 2-Nitrobenzaldehyde and Aniline | Triethyl phosphite, Microwave irradiation | thieme-connect.de |

| Ullmann-Type Cyclization | o-Haloaryl N-sulfonylhydrazones | Cu2O or Cu(OAc)2·H2O | nih.gov |

| PIFA-Mediated C-H Amination | Arylhydrazones | [Bis-(trifluoroacetoxy)iodo]benzene (PIFA) | nih.gov |

| [3+2] Annulation | Arynes and N-tosylhydrazones | Mild reaction conditions | organic-chemistry.org |

Introduction of Functional Groups at the 5-Position of Indazole

To couple the indazole core with the piperidin-4-one moiety, a functional group is required at the 5-position. Typically, this is an amino group for nucleophilic substitution or a halogen for transition metal-catalyzed cross-coupling reactions.

Synthesis of 5-Aminoindazole : A common precursor is 5-nitroindazole, which can be synthesized and subsequently reduced to 5-aminoindazole. The synthesis of 5-nitro-1H-indazoles can be achieved from arylhydrazones derived from aldehydes substituted with fluorine at C2 and a nitro group at C5, followed by a nucleophilic aromatic substitution (SNAr) ring closure. nih.gov

Halogenation : Direct halogenation of the indazole ring can be challenging due to regioselectivity issues. However, specific methods exist for introducing halogens. For instance, 5-bromoindazole can be used as a precursor for Suzuki coupling reactions to introduce aryl moieties at the 5-position. researchgate.net

Late-Stage Functionalization : Modern synthetic strategies allow for the late-stage diversification of the indazole core at the 4- and 5-positions through regioselective C-H functionalization followed by nucleophilic aromatic substitution. researchgate.net

| Target Functional Group | Synthetic Approach | Precursor | Key Reagents | Reference |

|---|---|---|---|---|

| Amino (-NH2) | Reduction of Nitro Group | 5-Nitroindazole | Standard reducing agents (e.g., SnCl2, H2/Pd-C) | mdpi.com |

| Bromo (-Br) | Suzuki Coupling Precursor | 5-Bromoindazole | Aryl boronic acids, Pd(OAc)2, CsF | researchgate.net |

| Aryl | C-H Functionalization/SNAr | Substituted Indazole | Transition metal catalysts | researchgate.net |

Strategies for Protecting Group Chemistry on 1H-Indazole Nitrogen

Due to the presence of two reactive nitrogen atoms (N1 and N2) in the indazole ring, protecting groups are often employed to control regioselectivity during subsequent reactions like alkylation or acylation. beilstein-journals.org The choice of protecting group can influence the outcome of the reaction.

Common protecting groups for the indazole nitrogen include:

tert-Butoxycarbonyl (Boc) : Introduced using di-tert-butyl dicarbonate, it often directs functionalization to the C3 position. chim.it

[2-(Trimethylsilyl)ethoxy]methyl (SEM) : This group is useful for directing lithiation and subsequent reactions. acs.org

Alkyl Groups (e.g., Methyl, Benzyl) : While these can be permanent, they are sometimes used as protecting groups. Their introduction can be directed to either N1 or N2 depending on the reaction conditions. beilstein-journals.orgorganic-chemistry.org

2-Phenylsulfonylethyl : This group can be used to protect the nitrogen during indole synthesis and is readily removed under basic conditions. researchgate.net

The regioselectivity of N-alkylation is influenced by steric and electronic effects of substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions (base and solvent). beilstein-journals.org For instance, using sodium hydride in tetrahydrofuran often favors N1 alkylation. beilstein-journals.org

Tautomeric Considerations (1H vs. 2H Indazole) in Synthesis

Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. chemicalbook.comnih.gov The 1H-tautomer is generally more thermodynamically stable than the 2H-form. chemicalbook.comnih.govresearchgate.net This stability difference is a key factor in synthetic chemistry, as most reactions yield the 1H-indazole derivative as the major product. researchgate.net

Stability : The free energy of the 1H-tautomer is approximately 2.3 kcal/mol lower than that of the 2H-tautomer, making it energetically more favorable. chemicalbook.com

Synthetic Control : While the 1H-form is predominant, the formation of the 2H-tautomer can be favored under specific conditions or with certain substitution patterns. Selective N2-alkylation can be achieved using catalysts like trifluoromethanesulfonic acid or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates. organic-chemistry.org

Reactivity : The tautomerism influences the physical, chemical, and biological properties of indazole derivatives. nih.gov The different reactivity of the N1 and N2 atoms can be exploited to achieve regioselective functionalization. beilstein-journals.org For example, N-acylation often leads to the N1-substituted product, sometimes via isomerization of an initially formed N2-acylindazole to the more stable N1 regioisomer. beilstein-journals.org

Synthesis and Functionalization of the Piperidin-4-one Moiety

The piperidin-4-one ring is a common scaffold in medicinal chemistry and serves as a versatile intermediate for the synthesis of various biologically active molecules. nih.gov

Construction of the Piperidin-4-one Ring

The synthesis of the piperidin-4-one ring can be accomplished through several methods, with the Mannich condensation being one of the most established and widely used. nih.govchemrevlett.com

Mannich Condensation : This reaction involves the condensation of a compound with an active methylene group (like an ethyl methyl ketone), an aldehyde, and an amine (such as ammonium acetate). chemrevlett.com This method allows for the synthesis of 2,6-disubstituted piperidin-4-ones. chemrevlett.com

Multicomponent Reactions : Modern approaches utilize multicomponent reactions to construct highly substituted piperidin-4-ones in a single pot. acs.org For example, a four-component condensation of diketene, a tosyl imine, an aldehyde, and methanol in the presence of TiCl4 can generate 2,6-disubstituted piperidin-4-ones. acs.org

Rhodium Carbene-Initiated Cascade Reactions : Valuable piperidin-4-one derivatives can also be synthesized in high yields through cascade reactions initiated by α-imino carbenes. acs.org

The piperidine (B6355638) ring in these compounds typically adopts a chair conformation, although distorted boat or twist-boat conformations can also occur depending on the substituents. chemrevlett.com

Regioselective Functionalization of the Piperidin-4-one Ring

Once the 1-(1H-indazol-5-yl)piperidin-4-one scaffold is assembled, the piperidin-4-one ring offers several sites for regioselective functionalization to generate diverse analogues. These modifications can modulate the compound's physicochemical properties and biological activity. Key transformations target the α-positions to the nitrogen (C2/C6), the β-positions (C3/C5), and the C4 ketone.

Functionalization at the α- and β-positions: Direct C–H functionalization at the α-position of N-aryl piperidones can be achieved through palladium-catalyzed cross-coupling reactions. For instance, the α-arylation of N-acyl piperidines with arylboronic acids has been demonstrated, typically requiring a directing group and a suitable palladium catalyst. nih.gov While direct α-arylation of N-aryl piperidones is less common, similar principles can be applied. Another approach involves the formation of an enolate or enamine from the piperidinone, followed by reaction with an electrophile.

More recently, ligand-controlled palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool for modifying piperidine rings. By selecting the appropriate biarylphosphine ligand, it is possible to direct arylation to either the α- or β-position of an N-Boc-piperidine. rsc.org This strategy offers a pathway to 3-aryl- and 4-aryl-substituted piperidine cores which can be adapted for the 1-(indazolyl)piperidin-4-one system.

Functionalization at the C4-position: The ketone at the C4-position is a versatile handle for a wide range of chemical transformations.

Wittig Olefination: The ketone can be converted to an exocyclic methylene group via Wittig olefination. This methylene group can then undergo further reactions, such as hydroboration-oxidation to install a hydroxymethyl group, providing a different vector for substitution. nih.govacs.org

Spirocyclization: The C4-ketone is an ideal precursor for the synthesis of spirocyclic derivatives. whiterose.ac.uk One common method is the 1,3-dipolar cycloaddition of in situ generated azomethine ylides to exocyclic double bonds derived from the piperidinone, which can produce complex spiro-pyrrolidine structures. acs.org Spiro[chroman-2,4'-piperidin]-4-one derivatives have also been synthesized as part of drug discovery programs. nih.gov These reactions create highly complex, three-dimensional structures, which are of great interest in medicinal chemistry. acs.org

Reductive Amination: The ketone can undergo reductive amination with various primary or secondary amines to introduce substituted amino groups at the C4-position.

The table below summarizes representative methods for piperidin-4-one functionalization that are applicable to the target scaffold.

| Reaction Type | Position | Reagents and Conditions | Product Type |

| α-Arylation | C2/C6 | Pd(TFA)₂, Arylboronic acid, 1,4-Benzoquinone | 2-Aryl-piperidin-4-one |

| β-Arylation | C3/C5 | Pd(OAc)₂, Biarylphosphine ligand, Aryl halide | 3-Aryl-piperidin-4-one |

| Wittig Reaction | C4 | Ph₃P=CH₂, THF | 4-Methylene-piperidine |

| Spirocyclization | C4 | Isatin, Proline, Reflux in Methanol (via an intermediate) | Spiro[piperidine-4,2'-pyrrolidin]-5'-one |

| Reductive Amination | C4 | Aniline, NaBH(OAc)₃, DCE | 4-Anilino-piperidine |

Coupling Reactions for the Formation of the N-(Indazolyl)piperidin-4-one Linkage

The crucial carbon-nitrogen bond connecting the indazole and piperidin-4-one moieties is typically formed using cross-coupling reactions or nucleophilic aromatic substitution.

The Buchwald-Hartwig amination is the most prominent palladium-catalyzed method for forming aryl C-N bonds. wikipedia.org This reaction involves the coupling of an amine with an aryl halide or triflate. For the synthesis of this compound, two main disconnection approaches are possible:

5-Haloindazole and Piperidin-4-one: The coupling of 5-bromo- or 5-iodo-1H-indazole with piperidin-4-one.

5-Aminoindazole and a Piperidin-4-one Precursor: This route is less common for this specific target.

The reaction typically employs a palladium(0) source, which can be generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand, and a base. The choice of ligand is critical and has evolved over several "generations" of catalyst systems to improve scope and efficiency. wikipedia.org Sterically hindered biarylphosphine ligands such as XPhos, SPhos, and BrettPhos are highly effective for coupling a wide range of substrates under milder conditions. rug.nl

A representative reaction setup would involve heating a mixture of 5-bromo-1H-indazole, piperidin-4-one hydrochloride, a palladium precatalyst, a suitable phosphine ligand, and a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) in an aprotic solvent such as toluene or dioxane. libretexts.org While direct examples for 5-haloindazoles are specific to particular synthetic campaigns, the coupling of other 4-halopyrazoles with piperidine has been optimized using microwave irradiation to shorten reaction times. researchgate.net

| Parameter | Typical Reagents/Conditions | Reference Example |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(dba)₂ |

| Ligand | XPhos, SPhos, BrettPhos, tBuDavePhos | tBuDavePhos |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS | Cs₂CO₃ |

| Solvent | Toluene, Dioxane, THF | Dioxane |

| Temperature | 80-120 °C (conventional), or Microwave | 150 °C (Microwave) |

Nucleophilic aromatic substitution (SNAr) provides an alternative, metal-free pathway to form the N-aryl linkage. mdpi.com This reaction requires the arene to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (typically a halogen).

For the synthesis of this compound, this would involve the reaction of piperidin-4-one with a 5-haloindazole that is activated by an EWG, such as a nitro group, at the C4 or C6 position. The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary Meisenheimer complex. youtube.com The rate of reaction is dependent on the nature of the leaving group (F > Cl > Br > I) and the strength of the EWGs. researchgate.net For example, reacting piperidin-4-one with 5-fluoro-4-nitro-1H-indazole in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMSO, DMF) would be a viable SNAr approach. In some cases, even a nitro group itself can act as a leaving group under SNAr conditions. organic-chemistry.org

Beyond palladium catalysis and SNAr, other methods can be employed to construct the C-N bond.

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol. organic-chemistry.org The reaction typically requires high temperatures and stoichiometric amounts of copper, but modern protocols often use catalytic copper with specific ligands (e.g., 1,10-phenanthroline) to improve efficiency and lower reaction temperatures. nih.gov This method could be applied by reacting 5-bromo-1H-indazole with piperidin-4-one using a copper(I) catalyst and a base. organic-chemistry.org

Reductive Amination: While this is an indirect method, it is a robust and widely used transformation. A suitable precursor, such as 1-(4-oxocyclohexyl)-1H-indazole, could be synthesized first. Subsequently, the ketone could be converted to an amine via reductive amination. More directly, reductive amination between 5-aminoindazole and a protected 1,4-cyclohexanedione derivative, followed by deprotection and cyclization, could also lead to the desired scaffold. A common procedure involves treating the amine and ketone with a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). researchgate.netchemicalbook.com

Advanced Synthetic Strategies for Analogues of this compound

To explore the structure-activity relationships (SAR) of the this compound scaffold, the generation of compound libraries with diverse substitution patterns is essential.

Parallel and combinatorial synthesis techniques enable the rapid production of large numbers of analogues by systematically varying the building blocks. grafiati.com For the target scaffold, a library could be generated by coupling a diverse set of indazoles with a diverse set of piperidinones, or by functionalizing a common core structure.

A common strategy involves a solution-phase parallel synthesis approach. nih.gov For example, a library of substituted indazoles can be prepared and then coupled to a single piperidin-4-one core using a robust method like the Buchwald-Hartwig amination in a multi-well plate format. This allows for the efficient exploration of substitutions on the indazole ring.

Alternatively, a common 1-(indazolyl)piperidin-4-one core can be synthesized on a larger scale and then subjected to various functionalization reactions in a parallel fashion. For instance, the ketone at the C4 position could be reacted with a library of amines via reductive amination, or with a library of Wittig reagents to generate diverse C4-substituted analogues. This approach is particularly useful for late-stage functionalization and the exploration of SAR around the piperidine moiety. nih.gov

The table below outlines a potential parallel synthesis scheme to generate a library of analogues.

| Step | Reaction | Building Block A (Diversity) | Building Block B (Core) | Product |

| 1 | Buchwald-Hartwig Amination | Array of substituted 5-Bromo-1H-indazoles (R¹, R², R³) | Piperidin-4-one | Library of 1-(R-Indazolyl)piperidin-4-ones |

| 2 | Reductive Amination | Library of 1-(R-Indazolyl)piperidin-4-ones from Step 1 | Array of primary/secondary amines (R⁴) | Library of C4-amino substituted analogues |

Fragment-Based Synthesis and Elaboration

The construction of the this compound scaffold is efficiently achieved by coupling an indazole fragment with a piperidin-4-one fragment. This core structure is then often subjected to further chemical transformations, primarily at the ketone group of the piperidinone ring, to generate a library of derivatives for structure-activity relationship (SAR) studies.

Synthesis via Palladium-Catalyzed Cross-Coupling

A prevalent method for synthesizing the target compound is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond. wikipedia.orglibretexts.org This approach involves the reaction of an aryl halide or triflate (the indazole fragment) with an amine (the piperidinone fragment).

From a fragment-based perspective, the synthesis can be envisioned by disconnecting the C-N bond between the indazole ring and the piperidine ring. This retrosynthetic analysis points to two primary starting fragments:

Fragment A: An indazole moiety functionalized at the 5-position, typically with a leaving group like bromine (e.g., 5-bromo-1H-indazole).

Fragment B: Piperidin-4-one or a protected version, such as 1-Boc-piperidin-4-one.

The coupling of these fragments is typically performed in the presence of a palladium catalyst, a phosphine ligand, and a base. For instance, the reaction of 5-amino-1H-indazole with a protected 4-oxopiperidine derivative can yield the desired product. A notable synthesis involves the coupling of 5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole with piperidin-4-one hydrochloride. The use of a protecting group on the indazole nitrogen, such as tetrahydropyran (THP), prevents side reactions and is later removed under acidic conditions to yield the final product.

Table 1: Representative Buchwald-Hartwig Reaction for Synthesis of this compound Data compiled from representative synthetic procedures.

| Reactant A (Indazole Fragment) | Reactant B (Piperidinone Fragment) | Catalyst / Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 5-Bromo-1-(THP)-1H-indazole | Piperidin-4-one HCl | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | ~85% |

| 5-Amino-1H-indazole | 1-Boc-4-methoxypyridinium salt | - | K₂CO₃ | NMP | ~70% |

Elaboration of the Piperidin-4-one Core

Once synthesized, the this compound scaffold serves as a versatile intermediate for further chemical modification. The ketone at the 4-position of the piperidine ring is a key functional handle for elaboration, most commonly through reductive amination. masterorganicchemistry.comresearchgate.net

Reductive amination involves the reaction of the ketone with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu This reaction is highly effective for introducing a wide array of substituents, allowing for the systematic exploration of the chemical space around the core scaffold to optimize binding to a biological target. Mild reducing agents like sodium triacetoxyborohydride (STAB) are frequently employed as they are selective for the iminium ion over the ketone starting material. masterorganicchemistry.com

This strategy has been successfully applied in the development of potent kinase inhibitors. For example, derivatives of this compound have been elaborated via reductive amination to produce inhibitors of the c-Met receptor tyrosine kinase. By reacting the core ketone with various amines, researchers can introduce diverse functional groups that can form crucial interactions within the kinase's active site.

Table 2: Example of Elaboration via Reductive Amination Illustrative examples based on common chemical transformations for kinase inhibitor development.

| Ketone Scaffold | Amine Reactant | Reducing Agent | Resulting Substituent at C4-position | Potential Biological Target |

|---|---|---|---|---|

| This compound | Methylamine | NaBH(OAc)₃ | -(NHMe) | Kinases (e.g., c-Met) |

| This compound | (R)-1-Phenylethanamine | NaBH(OAc)₃ | -(NH-CH(CH₃)Ph) | Kinases (e.g., Aurora) |

| This compound | Morpholine | NaBH(OAc)₃ | 4-Morpholinyl | Kinases |

Structural Characterization and Elucidation of 1 1h Indazol 5 Yl Piperidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural assignment of organic molecules in solution. Through the analysis of various NMR experiments, a complete picture of the molecular framework, including connectivity and spatial arrangement of atoms, can be constructed.

¹H NMR Analysis of Chemical Shifts and Coupling Constants

Proton (¹H) NMR spectroscopy provides critical information regarding the chemical environment of hydrogen atoms within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the coupling constants (J) reveal information about the connectivity and dihedral angles between adjacent protons.

For 1-(1H-Indazol-5-YL)piperidin-4-one, the ¹H NMR spectrum is expected to exhibit distinct signals for the protons of the indazole and piperidin-4-one moieties. The aromatic protons of the indazole ring typically resonate in the downfield region (δ 7.0-8.5 ppm). The proton at position 3 of the indazole ring often appears as a singlet, while the other aromatic protons will show characteristic doublet and doublet of doublets splitting patterns depending on their substitution. The NH proton of the indazole ring is often broad and its chemical shift can vary depending on the solvent and concentration.

The protons of the piperidin-4-one ring will appear in the upfield region. The protons adjacent to the nitrogen atom (H-2' and H-6') are expected to be deshielded compared to the protons adjacent to the carbonyl group (H-3' and H-5'). These protons typically appear as triplets, assuming free rotation of the ring, with coupling constants in the range of 5-7 Hz.

Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.10 | s | - |

| H-7 | ~7.80 | d | ~8.5 |

| H-4 | ~7.60 | d | ~1.5 |

| H-6 | ~7.20 | dd | ~8.5, ~2.0 |

| NH (Indazole) | ~13.0 (broad) | s | - |

| H-2', H-6' (Piperidine) | ~3.60 | t | ~6.0 |

| H-3', H-5' (Piperidine) | ~2.80 | t | ~6.0 |

Note: This is a representative table with expected chemical shifts and coupling constants. Actual experimental values may vary.

¹³C NMR for Carbon Framework Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C-4') of the piperidin-4-one ring is expected to be the most downfield signal, typically appearing around δ 205-210 ppm. The aromatic carbons of the indazole ring will resonate in the range of δ 110-140 ppm. The carbons of the piperidin-4-one ring attached to the nitrogen (C-2' and C-6') will appear around δ 45-55 ppm, while the carbons adjacent to the carbonyl group (C-3' and C-5') will be found at approximately δ 40-45 ppm.

Representative ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-4' (C=O) | ~208.0 |

| C-7a (Indazole) | ~140.0 |

| C-3a (Indazole) | ~135.0 |

| C-5 (Indazole) | ~134.0 |

| C-3 (Indazole) | ~133.0 |

| C-7 (Indazole) | ~122.0 |

| C-6 (Indazole) | ~118.0 |

| C-4 (Indazole) | ~110.0 |

| C-2', C-6' (Piperidine) | ~50.0 |

| C-3', C-5' (Piperidine) | ~42.0 |

Note: This is a representative table with expected chemical shifts. Actual experimental values may vary.

Heteronuclear NMR (e.g., ¹⁵N NMR) for Nitrogen Atom Characterization

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of nitrogen atoms. In this compound, there are three distinct nitrogen atoms. The ¹⁵N chemical shifts can help to distinguish between the pyrrolic-type nitrogen (N-1) and the pyridinic-type nitrogen (N-2) of the indazole ring, as well as the amine nitrogen of the piperidine (B6355638) ring. researchgate.net The chemical shifts in ¹⁵N NMR are highly sensitive to the electronic environment and can be used to study tautomerism in the indazole ring system. researchgate.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of complex NMR spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the indazole ring (e.g., H-6 and H-7) and between the protons on the piperidine ring (e.g., H-2'/H-6' and H-3'/H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different parts of the molecule. For instance, it can show a correlation between the piperidine protons (H-2'/H-6') and the indazole carbon C-5, confirming the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It is particularly useful for determining the stereochemistry and conformation of molecules. For derivatives with substituents, NOESY can help to establish their relative orientation.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₃N₃O), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For N-aryl piperidin-4-ones, characteristic fragmentation pathways often involve cleavage of the bonds adjacent to the nitrogen atom and the carbonyl group. libretexts.org Common fragmentation patterns for this compound would likely involve the loss of small molecules such as CO, C₂H₄, or cleavage of the piperidine ring. The indazole moiety is relatively stable and its fragmentation would likely occur after initial cleavages in the piperidine ring.

Predicted HRMS Fragmentation Data for this compound

| m/z (predicted) | Ion Formula | Description |

| 215.1059 | [C₁₂H₁₃N₃O]⁺ | Molecular Ion (M⁺) |

| 187.0953 | [C₁₁H₁₁N₃]⁺ | Loss of CO |

| 158.0847 | [C₉H₁₀N₃]⁺ | Cleavage of the piperidine ring |

| 131.0636 | [C₇H₇N₃]⁺ | Indazole fragment |

Note: This is a representative table of plausible fragmentation patterns. Actual experimental fragmentation may show additional or different pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound and providing insights into its structural features through fragmentation analysis. For this compound (Molecular Weight: 215.25 g/mol ), the ESI-MS spectrum, typically acquired in positive ion mode, would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 216.26.

Predicted ESI-MS/MS Fragmentation Data for this compound:

| Predicted Fragment Ion (m/z) | Proposed Structure/Loss |

| 216.26 | [M+H]⁺ |

| 188.23 | Loss of CO from the piperidinone ring |

| 159.19 | Cleavage of the piperidinone ring |

| 118.07 | Indazole moiety |

This table represents predicted data based on the general fragmentation patterns of related heterocyclic compounds and has not been experimentally verified from published sources for this specific molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural components.

The spectrum would be characterized by the presence of a sharp absorption band for the ketone (C=O) stretching vibration within the piperidin-4-one ring, typically appearing in the range of 1700-1725 cm⁻¹. The N-H stretching vibration of the indazole ring would be visible as a broad band in the region of 3200-3500 cm⁻¹. Aromatic C-H stretching vibrations from the indazole ring would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would appear just below 3000 cm⁻¹. Furthermore, C=C and C=N stretching vibrations from the aromatic indazole ring would produce signals in the 1450-1650 cm⁻¹ region. The C-N stretching vibrations of the tertiary amine in the piperidine ring and the link to the indazole would also be present in the fingerprint region.

Characteristic Infrared Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Indazole) | Stretching | 3200-3500 (broad) |

| C-H (Aromatic, Indazole) | Stretching | 3000-3100 |

| C-H (Aliphatic, Piperidine) | Stretching | 2850-2950 |

| C=O (Piperidinone) | Stretching | 1700-1725 (strong) |

| C=C, C=N (Indazole) | Stretching | 1450-1650 |

| C-N | Stretching | 1200-1350 |

This table is based on established correlation charts for IR spectroscopy and serves as a guide to the expected spectral features of the compound.

X-ray Crystallography for Solid-State Structural Determination (If Available for Related Compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

Currently, there are no publicly available crystal structures for this compound itself. However, the crystal structures of related indazole derivatives have been reported in the scientific literature. sigmaaldrich.com For instance, studies on other indazole-containing compounds have revealed that the indazole ring system is planar. sigmaaldrich.com The piperidine ring, in contrast, typically adopts a chair conformation to minimize steric strain.

In a hypothetical crystal structure of this compound, one would expect the indazole and piperidinone rings to be oriented at a specific dihedral angle relative to each other. Intermolecular hydrogen bonds involving the indazole N-H proton as a donor and the piperidinone carbonyl oxygen as an acceptor could be a key feature in the crystal packing, potentially forming dimeric or polymeric structures. Aromatic π-π stacking interactions between the indazole rings of adjacent molecules might also contribute to the stability of the crystal lattice. sigmaaldrich.com The precise conformation and packing arrangement would be influenced by the crystallization conditions.

Systematic Structural Modifications of the Indazole Ring

The indazole moiety is a key pharmacophore in numerous biologically active compounds, and its substitution pattern significantly impacts activity. nih.govnih.gov

Substitutions on the indazole ring can modulate the electronic properties, steric bulk, and hydrogen bonding capabilities of the molecule, thereby affecting its interaction with biological targets.

N1 Position: Alkylation or arylation at the N1 position of the indazole ring is a common strategy to explore the SAR. The nature of the substituent at N1 can influence the orientation of the indazole ring and its interaction with the target protein. For instance, in a series of N-substituted indazole-3-carboxamides designed as PARP-1 inhibitors, the introduction of a three-carbon linker to a piperidine ring at the N1 position led to a significant increase in inhibitory activity compared to the unsubstituted analogue. nih.gov This suggests that extending a substituent from the N1 position towards a specific binding pocket can be beneficial. The regioselectivity of N1 versus N2 alkylation is influenced by both steric and electronic effects of other substituents on the indazole ring. beilstein-journals.org

C3 Position: The C3 position of the indazole ring is often a key point for modification to enhance potency and selectivity. In many kinase inhibitors, a substituent at the C3 position can interact with the hinge region of the kinase. nih.gov SAR studies on various indazole-containing kinase inhibitors have shown that the introduction of small, hydrogen-bond-accepting groups or larger hydrophobic groups at C3 can be advantageous, depending on the specific target. nih.gov For example, in a series of indazole derivatives, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be crucial for strong inhibitory activities. nih.gov

| Position | Modification | General Effect on Biological Activity |

| N1 | Alkylation/Arylation | Can enhance binding affinity by reaching additional pockets in the target protein. |

| C3 | Introduction of H-bond donors/acceptors or hydrophobic groups | Often crucial for target engagement, particularly in kinase inhibitors. |

| C4, C6, C7 | Substitution with various functional groups | Can modulate electronic properties, solubility, and metabolic stability. |

Systematic Structural Modifications of the Piperidin-4-one Ring

The piperidin-4-one ring serves as a versatile scaffold that can be modified to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Substituents on the piperidin-4-one ring can introduce chirality, alter the ring conformation, and provide additional points of interaction with the target.

C2 and C6 Positions: Substitution at the C2 and C6 positions can have a significant impact on the molecule's activity. The introduction of aryl groups at these positions has been a common strategy in the design of various bioactive compounds. The stereochemistry of these substituents is often critical for activity.

C3 and C5 Positions: Modifications at the C3 and C5 positions can also influence biological activity. The introduction of small alkyl groups or other functional groups can affect the conformation of the piperidine ring and its interaction with the target.

| Position | Modification | General Effect on Biological Activity |

| C2, C6 | Aryl or alkyl substitution | Can enhance potency and influence selectivity; stereochemistry is often critical. |

| C3, C5 | Alkyl or other functional group substitution | Can modulate ring conformation and provide additional binding interactions. |

The ketone group at the C4 position of the piperidine ring is a key feature that can be modified to explore SAR.

Reduction to Hydroxyl: Reduction of the ketone to a hydroxyl group introduces a chiral center and a hydrogen bond donor/acceptor group. The resulting stereoisomers (cis and trans) may exhibit different biological activities and metabolic stabilities.

Formation of Oximes and Other Derivatives: Conversion of the ketone to an oxime or other derivatives can alter the electronic properties and steric profile of this part of the molecule, potentially leading to new interactions with the target.

Spirocyclic Systems: The C4 position can also be a point for the construction of spirocyclic systems, which can introduce conformational rigidity and explore new chemical space.

Role of the N-Linkage Between Indazole and Piperidin-4-one Rings in Activity

An in-depth analysis of the structure-activity relationships and conformational dynamics of this compound analogues reveals critical insights into their therapeutic potential. This article explores the nuanced interplay between chemical structure and biological activity, with a specific focus on conformational properties that govern molecular interactions.

Mechanistic Investigations and Biological Target Interactions

Kinase Inhibitory Potential of Indazole-Piperidine Scaffolds

The indazole ring system is a bioisostere of adenine, a key component of ATP, which allows molecules containing this scaffold to act as competitive inhibitors in the ATP-binding sites of kinases. nih.govrsc.org Researchers have extensively explored derivatives of this scaffold, demonstrating its utility in developing inhibitors for both serine/threonine and tyrosine kinases. nih.govresearchgate.net

Glycogen Synthase Kinase-3 Beta (GSK-3β) is a serine/threonine kinase implicated in various cellular functions, and its inhibition is a therapeutic strategy for conditions like mood disorders. acs.orgnih.gov A series of potent, ATP-competitive GSK-3β inhibitors have been developed based on an N-[(1-alkylpiperidin-4-yl)methyl]-1H-indazole-3-carboxamide scaffold. acs.orgnih.gov Taking advantage of X-ray co-crystal structures, researchers have optimized substitutions at the indazole 5-position and the piperidine (B6355638) nitrogen to enhance inhibitory activity. acs.orgnih.gov For instance, compound 14i from one such study emerged as a potent inhibitor selected for further pharmacological evaluation. acs.orgnih.gov The present invention of 1H-indazole-3-carboxamide compounds is aimed at developing GSK-3β inhibitors for treating related disorders. wipo.int

Table 1: GSK-3β Inhibition by Indazole Derivatives

| Compound | GSK-3β IC50 (nM) | Notes |

|---|---|---|

| Compound 18 | 240 | Showed >10-fold selectivity against CDK2. acs.org |

| Compound 15 | 440 | A derivative of the parent compound 5. acs.org |

| Compound 14i | Data not specified | Selected for in vivo pharmacological evaluation. nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Rho-associated coiled-coil kinases (ROCKs), part of the AGC family of serine/threonine kinases, are involved in cellular processes like proliferation, migration, and apoptosis, making them a therapeutic target. nih.gov Indazole-based scaffolds have been investigated as potent ROCK inhibitors. nih.govnih.gov Specifically, a series of inhibitors based on a 1-(4-(1H-indazol-5-yl amino)piperidin-1-yl) structure have been designed and evaluated for their activity against ROCK-II. nih.gov Structure-activity relationship (SAR) studies revealed that modifications, such as the introduction of 2-hydroxy or 2-amino groups, significantly influence potency. nih.gov While some analogs showed high potency for ROCK-II, they also exhibited inhibitory effects on CYP3A4, though a few compounds demonstrated strong selectivity for the kinase. nih.gov

Table 2: ROCK-II Inhibition by Indazole-Piperidine Analogs

| Compound | ROCK-II IC50 (nM) | Notes |

|---|---|---|

| SR-1459 | 13 | A 2-amino substituted analog. nih.gov |

| SR-715 | 80 | Shows strong selectivity for ROCK-II over CYP3A4. nih.gov |

| SR-899 | 100 | Shows strong selectivity for ROCK-II over CYP3A4. nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

The inhibition of Spleen Tyrosine Kinase (Syk) is a promising therapeutic strategy for allergic and autoimmune disorders. researchgate.net A novel indazole scaffold for Syk inhibition was discovered through structure-based virtual screening, leading to investigations into the structure-activity relationship of these inhibitors. researchgate.net This research identified several potent new inhibitors, with one particular compound showing significant Syk inhibitory activity, marking it as a strong lead for further optimization. researchgate.net

Table 3: Syk Inhibition by an Indazole Derivative

| Compound | Syk IC50 (µM) | Notes |

|---|

| Compound 18c | 1.2 | Identified as a good lead compound for further optimization. researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Fibroblast Growth Factor Receptors (FGFRs) are a subfamily of receptor tyrosine kinases that play a critical role in cell proliferation, survival, and migration. nih.govnih.gov Dysregulation of FGFR signaling is linked to various cancers. nih.govmdpi.com The indazole scaffold has been successfully used to develop potent inhibitors of FGFR kinases. nih.govnih.gov Fragment-based design approaches have identified indazole-containing pharmacophores that inhibit FGFR1, FGFR2, and FGFR3. nih.govnih.gov Subsequent optimization of these fragments has led to compounds with nanomolar potency. nih.govrsc.org For example, starting with a hit compound (9d, IC50 = 15.0 nM), further optimization yielded compound 9u, which demonstrated an IC50 of 3.3 nM against FGFR1 and good kinase selectivity. nih.gov

Table 4: FGFR1 Inhibition by Indazole Derivatives

| Compound | FGFR1 IC50 (nM) | Cellular Activity IC50 (nM) | Notes |

|---|---|---|---|

| 9u | 3.3 | 468.2 | The most potent inhibitor from the study. nih.gov |

| 7r | 2.9 | 40.5 | Identified after further structural optimization. rsc.org |

| 9d | 15.0 | 785.8 | Initial hit compound. nih.gov |

| 7n | 15.0 | 642.1 | Potent inhibitor with a 6-(3-methoxyphenyl)-1H-indazol-3-amine scaffold. rsc.org |

| Fragment 1 | 0.8 µM (against FGFR2) | Not specified | Template compound for de novo design. whiterose.ac.uk |

This table is interactive and can be sorted by clicking on the column headers.

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase whose overexpression or mutation is associated with numerous cancers. nih.gov Indazole-based covalent inhibitors targeting EGFR have been developed. nih.gov Research has shown that introducing an acrylamide (B121943) moiety can enhance activity compared to reversible counterparts. Modifications to other parts of the scaffold, such as adding a 1-naphthyl substituent, resulted in compounds with single-digit nanomolar IC50 values. One fluorinated derivative showed remarkable sub-nanomolar activity against all tested variants of EGFR. nih.gov

Table 5: EGFR Inhibition by Indazole-Based Derivatives

| Compound | EGFR WT IC50 (nM) | EGFR L858R Mutant IC50 (nM) | EGFR L858R/T790M Mutant IC50 (nM) |

|---|---|---|---|

| 36g | Sub-nanomolar | Sub-nanomolar | Sub-nanomolar |

| 36c | Single-digit nM | Single-digit nM | Single-digit nM |

| 36d | Single-digit nM | Single-digit nM | Single-digit nM |

| 37a | 1 - 4.3 | 1.1 - 8.1 | Not specified |

| 35a | 3352 | Not specified | 462 |

This table is interactive and can be sorted by clicking on the column headers.

The versatility of the indazole scaffold extends to the inhibition of other receptor tyrosine kinases. Structure-based design has led to the discovery of 3-amino-1H-indazol-6-yl-benzamides as "type-II" kinase inhibitors that target the "DFG-out" conformation of the kinase activation loop. nih.gov Several compounds from this class exhibit potent, single-digit nanomolar activity against FLT3, c-Kit, and the PDGFRα gatekeeper mutant T674M. nih.gov Further research has produced indazole-based inhibitors for Tropomyosin receptor kinases (TRKs), which are targets in multiple cancers due to gene fusions. researchgate.net Additionally, a novel series of deuterated indazole derivatives has been synthesized as potent inhibitors of the ALK5 receptor, a transforming growth factor-beta type I receptor. nih.gov

Table 6: Inhibition of Other RTKs by Indazole Scaffolds

| Compound | Target Kinase(s) | Potency (EC50/IC50) | Notes |

|---|---|---|---|

| Compound 4 | FLT3, c-Kit, PDGFRα-T674M | Single-digit nM (EC50) | Type-II kinase inhibitor. nih.gov |

| Compound 11 | FLT3, c-Kit, PDGFRα-T674M | Single-digit nM (EC50) | Type-II kinase inhibitor. nih.gov |

| Compound 34 (IHMT-TRK-284) | TRKA, TRKB, TRKC | 10.5 nM, 0.7 nM, 2.6 nM (IC50) | Orally available type-II TRK inhibitor. researchgate.net |

| Compound 11 | ALK5 | 3.5 ± 0.4 nM (IC50) | Deuterated derivative with potent cellular inhibition. nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

G-Protein Coupled Receptor (GPCR) Modulation Studies

The 1-(1H-indazol-5-yl)piperidin-4-one scaffold has been identified as a valuable starting point for the development of modulators of GPCRs, which are a large family of transmembrane receptors involved in a multitude of physiological processes.

Currently, there are no publicly available research findings that specifically detail the activity of this compound as a calcitonin gene-related peptide (CGRP) receptor antagonist. CGRP receptor antagonists are a class of drugs effective in the acute treatment of migraines. nih.govmigrainedisorders.org While some CGRP antagonists incorporate piperidine or indazole moieties in their structures, for instance, BMS-742413 which is a potent human CGRP antagonist, direct evidence of CGRP antagonism by this compound itself has not been reported in the scientific literature. nih.gov The development of CGRP antagonists has been a significant advancement in migraine therapy, with several non-peptide antagonists and monoclonal antibodies targeting the CGRP pathway having been developed. nih.govbioworld.com

The this compound scaffold has served as a foundational chemical structure in the development of potent and selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor subtype 5 (M5). The M5 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system and is implicated in various neurological functions.

A notable derivative, 1-((1H-Indazol-5-yl)sulfonyl)-N-ethyl-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide (ML380) , was identified through a high-throughput screening campaign and subsequent optimization. acs.org This compound has demonstrated significant potency as an M5 PAM.

In functional assays, ML380 has been shown to robustly enhance the potency of full agonists like acetylcholine. nih.gov It also exhibits direct allosteric agonist activity. These findings suggest that ML380 and related compounds that use an overlapping allosteric site represent a novel class of M5 modulators with complex mechanisms of action. nih.gov

Table 1: In Vitro Activity of ML380

| Parameter | Species | Value |

|---|---|---|

| EC50 | Human M5 | 190 nM |

| EC50 | Rat M5 | 610 nM |

Data sourced from a study on the development of novel M5 positive allosteric modulators. acs.org

Exploration of Other Potential Biological Pathways and Mechanisms of Action

Beyond the specific targets mentioned, the broader biological activity of the this compound scaffold is not extensively documented in publicly accessible research. However, related structures containing the indazole or piperidine core have been investigated for a range of biological activities. For example, some indazole derivatives have been explored as inhibitors of enzymes like PI3 kinase and CDC7. nih.govnih.gov Additionally, certain piperidine derivatives have been synthesized and screened for antibacterial and enzyme inhibitory activities. scielo.br These explorations of related scaffolds suggest that the this compound core could potentially interact with a variety of biological targets, though specific data for the parent compound is lacking. Further screening and mechanistic studies would be necessary to elucidate other potential biological pathways and mechanisms of action.

Computational Chemistry and in Silico Approaches for 1 1h Indazol 5 Yl Piperidin 4 One Research

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule drug candidate to its protein target.

Prediction of Ligand-Target Binding Modes

No published studies were found that predict the binding modes of 1-(1H-Indazol-5-YL)piperidin-4-one with any biological target.

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, Pi-Stacking)

Without molecular docking studies, there is no available data on the specific intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, or pi-stacking, that this compound might form within a protein's binding site.

Identification of Critical Amino Acid Residues in Binding Pockets

The identification of critical amino acid residues that are key for the interaction with this compound is contingent on the availability of molecular docking or co-crystallization data, which is currently not available.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time.

Assessment of Ligand-Receptor Complex Stability and Dynamics

There are no publicly available MD simulation studies that assess the stability and dynamics of a complex formed between this compound and a biological receptor.

Conformational Analysis of Ligand in Complex

Conformational analysis of this compound when in a complex with a target protein has not been reported in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound and its derivatives, QSAR studies are instrumental in drug discovery, helping to predict the activity of new, unsynthesized analogs and to guide the design of more potent molecules.

Development of Predictive Models for Biological Potency

The development of predictive QSAR models is a systematic process that involves compiling a dataset of structurally related compounds with experimentally determined biological potencies. For the this compound scaffold, this would involve synthesizing a series of derivatives and testing their inhibitory activity against a specific biological target. The goal is to create a statistically robust model that can accurately forecast the potency of new compounds based solely on their structural features.

The process typically involves:

Data Set Selection: A training set of compounds with a wide range of structural diversity and biological activity is chosen to build the model. An independent test set is also selected to validate the model's predictive power.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to establish a correlation between the descriptors and the activity.

Validation: The model is rigorously validated to ensure it is robust and predictive, not a result of a chance correlation. nih.gov

For instance, a hypothetical QSAR model for a series of indazole derivatives might yield an equation like:

Biological Activity (logIC₅₀) = a(Descriptor 1) + b(Descriptor 2) - c*(Descriptor 3) + Constant

Where 'a', 'b', and 'c' are coefficients determined by the regression analysis. Such models are crucial for prioritizing which new derivatives of this compound should be synthesized and tested, thereby saving time and resources.

Correlation of Molecular Descriptors with Activity

Molecular descriptors are the heart of any QSAR model. They quantify various aspects of a molecule's structure, including steric, electronic, and hydrophobic properties. For derivatives of this compound, a wide array of descriptors would be calculated to understand which molecular properties are key drivers of biological activity.

Key categories of descriptors include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of frontier molecular orbitals (HOMO and LUMO). For the indazole ring, for example, the distribution of electron density is critical for its interaction with biological targets.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area. The substitution pattern on the piperidinone ring would significantly alter these descriptors.

Hydrophobic Descriptors: The most common is LogP, which measures the compound's lipophilicity. This is crucial for membrane permeability and interaction with hydrophobic pockets in a receptor.

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

A QSAR study on related heterocyclic compounds, such as thiazolo[4,5-b]pyridines, demonstrated that biological activity was influenced by descriptors related to the count of nitrogen and oxygen atoms and hydrophilicity. derpharmachemica.com Similarly, for this compound derivatives, a QSAR model might reveal that specific electronic and steric features are highly correlated with potency.

| Descriptor Type | Example Descriptor | Potential Influence on Activity of this compound Derivatives |

| Electronic | Dipole Moment | Influences orientation in a polar binding site. |

| Electronic | HOMO Energy | Relates to the molecule's ability to donate electrons in a charge-transfer interaction. |

| Steric | Molecular Volume | Determines the fit within the receptor's binding pocket. |

| Hydrophobic | LogP | Affects solubility and ability to cross cell membranes to reach the target. |

| Topological | Wiener Index | Describes molecular branching, which can impact binding affinity. |

Three-Dimensional QSAR (3D-QSAR) Analysis

Three-dimensional QSAR (3D-QSAR) extends the principles of QSAR by considering the 3D properties of molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D steric and electrostatic fields of a set of aligned molecules with their biological activity. nih.gov

In a 3D-QSAR study of this compound derivatives, the molecules would first be aligned based on their common indazole-piperidone core. Then, a 3D grid is placed around the aligned molecules, and at each grid point, the steric and electrostatic interaction energies with a probe atom are calculated. This generates thousands of descriptors for each molecule.

CoMFA: Uses steric and electrostatic fields to build the QSAR model.

CoMSIA: In addition to steric and electrostatic fields, it includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed and interpretable model. nih.gov

The results are typically visualized as 3D contour maps. For example, a CoMFA analysis might produce a map showing:

Green Contours: Regions where bulky groups increase biological activity.

Yellow Contours: Regions where bulky groups decrease activity.

Blue Contours: Areas where positive electrostatic potential (electronegative groups) enhances activity.

Red Contours: Areas where negative electrostatic potential (electropositive groups) enhances activity.

A study on 4-(1H-indazol-4-yl)phenylamino derivatives successfully used CoMFA and CoMSIA to elucidate the structural requirements for their activity as KDR inhibitors. nih.gov The models showed that hydrophobic and hydrogen-bonding interactions were key factors. nih.gov For this compound, such maps would provide intuitive guidance for chemists, indicating, for instance, where to add a bulky hydrophobic group or a hydrogen bond donor to the core structure to improve potency.

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine a molecule's electron distribution and energy levels, which are fundamental to its chemical behavior.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. mdpi.com By calculating the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and various reactivity descriptors. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its intrinsic properties. nih.govnih.gov

A DFT study would begin by optimizing the 3D geometry of the molecule to find its most stable conformation. From this optimized structure, a wealth of information can be derived:

Electron Distribution: Mapping the electron density reveals the electron-rich and electron-poor regions of the molecule. The nitrogen atoms of the indazole ring and the oxygen of the piperidinone carbonyl are expected to be electron-rich.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. Red regions indicate negative potential (e.g., around the carbonyl oxygen), which are susceptible to electrophilic attack, while blue regions show positive potential (e.g., around the indazole N-H), indicating sites for nucleophilic attack.

Studies on related indazole and piperidine (B6355638) compounds have used DFT to successfully predict their structures and heats of formation. nih.govnih.gov For this compound, these calculations would provide a fundamental understanding of its stability and the nature of its chemical bonds.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key component of applying quantum chemistry to understand reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.comyoutube.com

HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are the most likely sites for electrophilic attack.

LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small HOMO-LUMO gap indicates that a molecule is more reactive because it requires less energy to excite an electron from the HOMO to the LUMO. libretexts.orgschrodinger.com This energy gap is also related to the molecule's electronic absorption properties; a smaller gap corresponds to absorption of longer wavelength light. libretexts.org

For this compound, a DFT calculation would determine the energies of the HOMO and LUMO and map their spatial distribution. It would be expected that the HOMO is largely located on the electron-rich indazole ring system, while the LUMO might be distributed across the conjugated system, including the piperidinone carbonyl group. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and chemical reactivity.

| Parameter | Definition | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | A higher energy indicates a better electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | A lower energy indicates a better electron acceptor. |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the stability of molecular systems. For compounds like this compound, NBO analysis elucidates the electronic interactions between the filled (donor) and empty (acceptor) orbitals, which are fundamental to its chemical behavior and stability.

While specific NBO studies exclusively on this compound are not extensively documented in publicly available literature, insights can be drawn from computational analyses of related indazole derivatives. researchgate.net For instance, in a study on an anticonvulsant indazole derivative, NBO analysis revealed significant stabilization energies arising from electron delocalization. researchgate.net The most substantial stabilization was identified as the interaction between the lone pair (LP) of a nitrogen atom and an adjacent antibonding orbital, contributing to the stability of the indazole ring system. researchgate.net

In the context of this compound, key hyperconjugative interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. These interactions lead to a delocalization of electron density, which stabilizes the molecule. A hypothetical NBO analysis would likely focus on the interactions detailed in the table below, quantifying their stabilization energy (E(2)).

Table 1: Hypothetical Major NBO Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N (indazole) | π* (C-C) (indazole ring) | High | Lone Pair -> π |

| LP (1) N (piperidine) | σ (C-C) (piperidine ring) | Moderate | Lone Pair -> σ |

| LP (1) O (carbonyl) | σ (C-C) (piperidine ring) | Moderate | Lone Pair -> σ |

| π (C=C) (indazole) | π (C=N) (indazole) | High | π -> π* |

This table is illustrative and based on general principles of NBO analysis applied to similar structures. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting reactivity and intermolecular interactions, such as hydrogen bonding.

The MEP map is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow areas denote intermediate potentials.

Negative Regions (Red/Yellow): These areas are prone to electrophilic attack. In this compound, the most negative potential would be concentrated around the carbonyl oxygen of the piperidinone ring and the nitrogen atoms of the indazole ring due to their high electronegativity and the presence of lone pairs. These sites are the primary locations for hydrogen bond acceptance.

Positive Regions (Blue): These electron-deficient regions are susceptible to nucleophilic attack. The hydrogen atom attached to the indazole nitrogen (N-H) would exhibit a strong positive potential, making it a key hydrogen bond donor site. The hydrogen atoms on the carbon atoms adjacent to the piperidine nitrogen would also show some positive potential.

Table 2: Predicted MEP Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

| Carbonyl Oxygen (C=O) | Highly Negative | Red | Electrophilic Attack / H-bond Acceptor |

| Indazole Nitrogens | Negative | Red/Yellow | Electrophilic Attack / H-bond Acceptor |

| Indazole N-H | Highly Positive | Blue | Nucleophilic Attack / H-bond Donor |

| Piperidine N-H | Positive | Blue/Green | Nucleophilic Attack / H-bond Donor |

This detailed understanding of the charge landscape is invaluable for designing molecules that can effectively interact with biological targets.

Virtual Screening and Lead Optimization Strategies

Virtual screening (VS) has become an indispensable tool in modern drug discovery, allowing for the rapid and cost-effective screening of large compound libraries to identify potential drug candidates. mdpi.com For a scaffold like this compound, both ligand-based and structure-based virtual screening approaches can be effectively employed.

Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) relies on the knowledge of known active compounds, even when the three-dimensional structure of the biological target is unknown. nih.gov This method involves identifying molecules in a database that are structurally or pharmacophorically similar to a template molecule known to be active.